2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-3-carboxylic acid, with the CAS number 192214-06-5, is a compound of significant interest in medicinal chemistry, particularly for its potential applications in drug development. This compound features a complex spirocyclic structure that is characteristic of various biologically active molecules. The compound's molecular formula is , and it has a molecular weight of 249.26 g/mol .
This compound belongs to the class of azaspiro compounds, which are nitrogen-containing bicyclic structures. It is classified under carboxylic acids due to the presence of a carboxyl group (-COOH) in its structure. The benzyloxycarbonyl group contributes to its classification as a protected amino acid derivative, often utilized in peptide synthesis and related applications .
The synthesis of 2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-3-carboxylic acid can be achieved through several synthetic routes, often involving multistep processes that incorporate various reagents and conditions. A notable method involves the use of Jones reagent for oxidation reactions, where specific starting materials are transformed into the target compound.
The detailed synthetic route highlights the importance of controlling reaction conditions to optimize yield and purity.
The molecular structure of 2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-3-carboxylic acid can be represented as follows:
The spirocyclic nature of the compound contributes to its unique three-dimensional conformation, which is critical for its biological activity.
The chemical reactivity of 2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-3-carboxylic acid includes potential reactions typical for carboxylic acids and amines:
These reactions highlight the compound's versatility in synthetic chemistry, especially in constructing complex molecular architectures.
The mechanism by which 2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-3-carboxylic acid exerts its biological effects often involves interactions with specific biological targets such as enzymes or receptors:
Understanding these mechanisms is crucial for further development in therapeutic applications.
The physical properties of 2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-3-carboxylic acid include:
Chemical properties include:
These properties are essential for practical applications in drug formulation and development.
The applications of 2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-3-carboxylic acid are diverse within medicinal chemistry:
The construction of the 2-azaspiro[4.4]nonane scaffold—a core structural feature of 2-((benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-3-carboxylic acid—relies predominantly on cyclocondensation reactions between cyclic ketones and amino dicarbonyl precursors. The most industrially relevant approach involves the reaction of 1,1-cyclopentanediacetic acid (or analogous cycloalkyl diesters) with urea or urethane derivatives under thermal conditions (180–220°C). This triggers a Dieckmann-type condensation, forming the pyrrolidine-2,5-dione (succinimide) ring while establishing the spiro junction at carbon position 3 [5] [9]. Alternative pathways include:
Table 1: Comparative Spirocyclization Methods for Azaspiro[4.4]nonane Core
Method | Key Reagents/Conditions | Stereocontrol | Limitations |
---|---|---|---|
Dieckmann Condensation | Diacid/urea, 200°C | Low | High temp., moderate yields |
Mannich Cyclization | Aldehyde/amine, acid catalyst | Moderate | Limited to indole substrates |
Enzymatic Epoxidation | PhqK, O₂, FAD | High | Substrate specificity, scalability |
The benzyloxycarbonyl (Cbz) group in 2-((benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-3-carboxylic acid serves dual purposes: directing regioselectivity during cyclization and enabling late-stage deprotection for further derivatization. Its incorporation occurs via two primary strategies:
The Cbz group’s orthogonality to esters and carboxylic acids is critical for preserving the C3-carboxylic acid functionality during synthesis. Its removal via hydrogenolysis (Pd/C, H₂) or Lewis acids (TiCl₄) regenerates the secondary amine without disrupting the spiro scaffold—enabling downstream amidation or ureation for bioactive molecule synthesis [6] [9]. Solvent polarity profoundly impacts Cbz stability; polar aprotic solvents (DMF, acetonitrile) minimize premature deprotection during coupling reactions.
Optimizing the cyclocondensation step focuses on enhancing atom economy, reducing side products, and controlling stereochemistry. Key advances include:
Synthesizing 2-azaspiro[4.4]nonane derivatives faces trade-offs between solution-phase flexibility and solid-phase purity:
Table 2: Solid-Phase vs. Solution-Phase Synthesis for Azaspiro Scaffolds
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Cyclization Yield | Moderate (60–70%) due to matrix effects | High (75–90%) with optimized catalysis |
Purification | Trivial (resin washing); no chromatography | Required (column chromatography, recrystallization) |
Functional Diversity | Limited by resin-compatible reactions | Broad (any solvent/temperature tolerated) |
Scale-up Feasibility | Low (mg scale typical) | High (multigram demonstrated) |
Cbz Handling | Excellent orthogonality to acid-labile linkers | Risk of ester solvolysis in protic media |
Hybrid approaches are emerging: synthesizing the spiro core in solution followed by solid-phase Cbz deprotection/functionalization merges scalability with diversification efficiency [7].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9